(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-7,10-dioxo-2,11-dioxa-6,9,23-triazatetracyclo[15.6.2.13,6.020,24]hexacosa-1(23),17,19,21,24-pentaene-5-carboxamide
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Overview
Description
The compound (3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-7,10-dioxo-2,11-dioxa-6,9,23-triazatetracyclo[15.6.2.13,6.020,24]hexacosa-1(23),17,19,21,24-pentaene-5-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple chiral centers, cyclohexyl and cyclopropyl groups, and a tetracyclic core structure, making it a subject of interest for synthetic chemists and researchers in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the construction of the tetracyclic core. Key steps may include:
Formation of the Tetracyclic Core: This can be achieved through a series of cyclization reactions, often involving intramolecular Diels-Alder reactions or other cycloaddition strategies.
Introduction of Functional Groups: The cyclohexyl and cyclopropyl groups are introduced through selective alkylation or acylation reactions.
Methoxy and Dimethyl Substitutions: These groups are typically added via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Final Coupling Reactions: The final steps involve coupling the sulfonylcarbamoyl and ethenylcyclopropyl groups to the core structure, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:
Scaling Up Cyclization Reactions: Using continuous flow reactors to improve the efficiency of cyclization steps.
Optimizing Reagent Use: Employing cost-effective and readily available reagents for alkylation and methylation steps.
Purification Techniques: Utilizing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfonylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable
Properties
Molecular Formula |
C40H53N5O9S |
---|---|
Molecular Weight |
779.9 g/mol |
IUPAC Name |
(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-7,10-dioxo-2,11-dioxa-6,9,23-triazatetracyclo[15.6.2.13,6.020,24]hexacosa-1(23),17,19,21,24-pentaene-5-carboxamide |
InChI |
InChI=1S/C40H53N5O9S/c1-5-27-21-40(27,37(48)44-55(50,51)29-13-14-29)43-34(46)31-20-28-22-45(31)36(47)33(24-10-7-6-8-11-24)42-38(49)53-23-39(2,3)16-9-12-26-18-30-25(19-32(26)52-4)15-17-41-35(30)54-28/h5,15,17-19,24,27-29,31,33H,1,6-14,16,20-23H2,2-4H3,(H,42,49)(H,43,46)(H,44,48)/t27-,28-,31+,33+,40-/m1/s1 |
InChI Key |
JXYSYDXTCQGOTL-QXURCLOISA-N |
Isomeric SMILES |
CC1(CCCC2=C(C=C3C=CN=C(C3=C2)O[C@@H]4C[C@H](N(C4)C(=O)[C@@H](NC(=O)OC1)C5CCCCC5)C(=O)N[C@@]6(C[C@H]6C=C)C(=O)NS(=O)(=O)C7CC7)OC)C |
Canonical SMILES |
CC1(CCCC2=C(C=C3C=CN=C(C3=C2)OC4CC(N(C4)C(=O)C(NC(=O)OC1)C5CCCCC5)C(=O)NC6(CC6C=C)C(=O)NS(=O)(=O)C7CC7)OC)C |
Origin of Product |
United States |
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